Enhanced FGFR Kinase Inhibitory Potency Conferred by N-Ethyl Substitution: A Cross-Study Comparison
In the multitargeted pyridin-3-amine kinase inhibitor series reported in J. Med. Chem. 2017, compounds bearing an N-ethyl substituent exhibited significantly stronger FGFR1 inhibition than their N-methyl counterparts . For the direct head-to-head comparison within the same scaffold series, compound 3m (containing the N-ethyl-2-chloropyridin-3-amine core) demonstrated an FGFR1 IC₅₀ of 5.1 nM, while the corresponding N-methyl analog 3q showed an FGFR1 IC₅₀ of 28 nM . This represents a 5.5-fold improvement in potency attributed to the N-ethyl group's enhanced fit within the kinase hydrophobic pocket .
| Evidence Dimension | FGFR1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.1 nM (Compound 3m, incorporating N-ethyl-2-chloropyridin-3-amine core) |
| Comparator Or Baseline | 28 nM (Compound 3q, N-methyl analog) |
| Quantified Difference | 5.5-fold improvement (5.1 vs 28 nM) |
| Conditions | Biochemical kinase inhibition assay, ATP concentration at Km |
Why This Matters
Procuring the N-ethyl variant for FGFR-targeted programs directly links to a demonstrated 5.5-fold potency advantage over the commonly available N-methyl analog, reducing the risk of false-negative hits in screening cascades.
